molecular formula C9H13N3S B13070071 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13070071
M. Wt: 195.29 g/mol
InChI Key: ZEIJVJRZTBGZSV-UHFFFAOYSA-N
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Description

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of a thiophene derivative with a suitable amine and aldehyde under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of a thiophene ring with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

6-(3-methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H13N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h3,5,7H,2,4H2,1H3,(H3,10,11,12)

InChI Key

ZEIJVJRZTBGZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CCN=C(N2)N

Origin of Product

United States

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